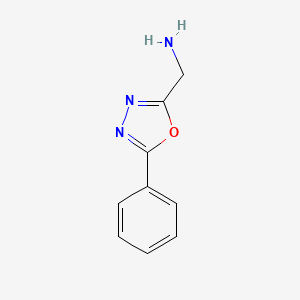

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

説明

Significance of 1,3,4-Oxadiazole (B1194373) Core in Medicinal Chemistry and Materials Science

The 1,3,4-oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms, is a cornerstone in the development of novel compounds across various scientific disciplines. Its unique structural and electronic properties have made it a valuable component in the design of new therapeutic agents and advanced materials.

In medicinal chemistry, the 1,3,4-oxadiazole moiety is recognized as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Derivatives incorporating this ring have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral properties. This versatility has made the 1,3,4-oxadiazole ring a frequent target for synthetic chemists aiming to develop new drugs.

The utility of the 1,3,4-oxadiazole core extends into materials science, where its derivatives are investigated for their thermal stability, and electronic and photoluminescent properties. These characteristics make them suitable for applications in the development of polymers, coatings, and organic light-emitting diodes (OLEDs). The rigid and planar structure of the oxadiazole ring can enhance the thermal and chemical stability of materials into which it is incorporated.

The exploration of 1,3,4-oxadiazole chemistry dates back to the late 19th and early 20th centuries. Initial studies focused on the fundamental synthesis and reactivity of this heterocyclic system. Over the decades, as synthetic methodologies became more sophisticated, a growing number of derivatives were prepared and characterized. A significant turning point in the history of 1,3,4-oxadiazoles was the discovery of their diverse biological activities. This realization spurred a surge in research from the mid-20th century onwards, with numerous studies dedicated to synthesizing and screening new derivatives for potential therapeutic applications. This historical progression has laid a solid foundation for the contemporary research landscape, where 1,3,4-oxadiazoles are a well-established and highly valued class of heterocyclic compounds.

The 1,3,4-oxadiazole ring is often referred to as a "privileged structure" in medicinal chemistry. This term describes a molecular scaffold that is capable of binding to multiple biological targets, thereby exhibiting a broad range of biological activities. The ability of the 1,3,4-oxadiazole core to serve as a versatile template for drug design has led to its incorporation into a number of clinically used drugs, such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan.

Furthermore, the 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of an amide or ester group with a 1,3,4-oxadiazole ring can lead to compounds with improved metabolic stability, enhanced potency, and better pharmacokinetic profiles. This bioisosteric relationship is a key strategy employed by medicinal chemists to optimize lead compounds in the drug discovery process.

Specific Focus on (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine as a Research Subject

While the broader family of 1,3,4-oxadiazole derivatives has been extensively studied, specific research on this compound is more niche. This compound, with a phenyl group at the 5-position and a methanamine group at the 2-position of the oxadiazole ring, serves as a valuable building block in the synthesis of more complex molecules.

Chemical supplier databases provide some basic physical and chemical properties of this compound, which are summarized in the table below.

| Property | Value |

| CAS Number | 46182-58-5 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Appearance | Brown powder |

| Melting Point | 72-76 °C |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. researchgate.net |

This data is compiled from chemical supplier information.

Available information suggests that this compound is utilized as a key intermediate in the synthesis of various bioactive molecules. ijbpas.com Its primary amine functionality allows for a variety of chemical modifications, making it a versatile precursor for creating libraries of compounds for screening in drug discovery programs, particularly in the development of agents targeting neurological disorders. ijbpas.com In the field of material science, it is used in the formulation of advanced polymers and coatings to enhance properties like thermal stability. ijbpas.com

However, detailed academic research focusing solely on the synthesis, characterization, and biological or material properties of this compound itself is limited in publicly accessible literature. Much of the available research focuses on derivatives where the amine group is further substituted or the phenyl ring is modified. These studies on related compounds underscore the potential of the core this compound structure as a scaffold for generating molecules with interesting and useful properties. Further dedicated research on this specific compound would be beneficial to fully elucidate its intrinsic properties and potential applications.

Structure

3D Structure

特性

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDZEDPPVWGLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344888 | |

| Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46182-58-5 | |

| Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanamine and Its Derivatives

Classical and Conventional Synthetic Routes for 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole (B1194373) ring can be achieved through several well-established synthetic strategies. These methods often start from readily available carboxylic acid derivatives and employ cyclization reactions to form the heterocyclic ring.

One of the most common and widely used methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor, leading to the formation of the stable oxadiazole ring. A variety of dehydrating agents can be employed for this transformation, each with its own efficacy and substrate compatibility.

Commonly used dehydrating agents include:

Phosphorous oxychloride (POCl₃) nih.govresearchgate.net

Thionyl chloride (SOCl₂) nih.gov

Phosphorus pentoxide (P₂O₅) nih.gov

Triflic anhydride (B1165640) nih.govmdpi.com

Polyphosphoric acid (PPA) nih.gov

Sulfuric acid researchgate.net

| Dehydrating Agent | Typical Reaction Conditions | Yield Range (%) | Reference |

| Phosphorous oxychloride (POCl₃) | Reflux | 8-70 | utar.edu.my |

| Thionyl chloride (SOCl₂) | Varies | Not specified | nih.gov |

| Triflic anhydride | Pyridine, CH₂Cl₂ | Not specified | mdpi.com |

| Polyphosphoric acid (PPA) | 120-160°C | High | preprints.orgresearchgate.net |

An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.govrsc.org This method involves the intramolecular cyclization of an N-acylhydrazone, which is typically prepared by the condensation of an acid hydrazide with an aldehyde. organic-chemistry.org The subsequent cyclization is promoted by an oxidizing agent, leading to the formation of the 1,3,4-oxadiazole ring.

A variety of oxidizing agents have been successfully employed for this transformation, including:

Dess–Martin periodinane (DMP) openmedicinalchemistryjournal.com

Iodine in the presence of a base organic-chemistry.org

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) nih.gov

Ceric ammonium (B1175870) nitrate (B79036) (CAN) rsc.org

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) rsc.org

The reaction conditions for oxidative cyclization are often mild, making this method suitable for substrates with sensitive functional groups. openmedicinalchemistryjournal.com For example, the use of Dess–Martin periodinane allows for the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under metal-free conditions. openmedicinalchemistryjournal.com Furthermore, photo-mediated oxidative cyclization reactions have also been developed, offering an additive-free and environmentally friendly approach. rsc.org

| Oxidizing Agent | Substrate | Yield (%) | Reference |

| Dess–Martin periodinane (DMP) | N-acylhydrazones | up to 92 | otterbein.edu |

| Iodine/NaOH | Acylthiosemicarbazides | 62 | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazide | Excellent | nih.gov |

| Photo-mediated (UV irradiation) | Pyridinium (B92312) acylhydrazones | 83-92 | rsc.org |

Several coupling and dehydrating agents can be used in these one-pot syntheses, including:

Phosphorus oxychloride (POCl₃) nih.gov

1,1'-Carbonyldiimidazole (CDI) followed by Ph₃P and CBr₄ researchgate.net

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and Burgess reagent researchgate.net

This approach is particularly advantageous for creating libraries of 1,3,4-oxadiazole derivatives for drug discovery, as it allows for the rapid and efficient synthesis of a diverse range of compounds from readily available starting materials. researchgate.netresearchgate.net A specific example is the reaction of p-Toluic hydrazide and glycine (B1666218) in polyphosphoric acid to yield 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. preprints.orgresearchgate.net

| Reagents | Reaction Conditions | Yield Range (%) | Reference |

| POCl₃ | Reflux | Not specified | nih.gov |

| CDI, Ph₃P, CBr₄ | Not specified | Good | researchgate.net |

| HATU, Burgess reagent | Room temperature | 63-96 | researchgate.net |

| Polyphosphoric acid | 120-160°C | High | preprints.orgresearchgate.net |

Monosubstituted 1,3,4-oxadiazoles can be synthesized through the reaction of acid hydrazides with orthoesters, such as triethyl orthoformate. researchgate.net This reaction provides a straightforward route to 2-substituted 1,3,4-oxadiazoles. The resulting monosubstituted oxadiazoles (B1248032) can then be further functionalized at the 5-position if desired. researchgate.net

The reaction of acid hydrazides with carbon disulfide in a basic medium is a well-established method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.govacs.orgresearchgate.net The initial reaction between the acylhydrazide and carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol, leads to the formation of a dithiocarbazate salt. acs.org Subsequent acidification of the reaction mixture promotes cyclization to the desired 1,3,4-oxadiazole-2-thiol. nih.gov These compounds exist in tautomeric equilibrium with their thione form. nih.gov

| Reagents | Intermediate | Product | Reference |

| Acid hydrazide, CS₂, KOH/Ethanol | Dithiocarbazate salt | 5-substituted-1,3,4-oxadiazole-2-thiol | nih.govacs.org |

The Huisgen reaction provides an alternative pathway to 2,5-disubstituted 1,3,4-oxadiazoles through the reaction of 5-substituted 1H-tetrazoles with electrophiles like acid chlorides or anhydrides. nih.govacs.org This reaction proceeds through the formation of an unstable N-acylated tetrazole intermediate, which then undergoes a rearrangement with the elimination of nitrogen gas, followed by ring-opening and subsequent cyclization to form the 1,3,4-oxadiazole ring. nih.govacs.org This method is known for being clean and efficient. nih.gov A UV-activated flow approach has also been developed as an alternative to the traditional thermolytic method. researchgate.net

| Reactants | Key Intermediate | Reaction Type | Reference |

| 5-substituted 1H-tetrazole, Acid chloride/anhydride | N-acylated tetrazole | Huisgen reaction | nih.govacs.org |

| 5-substituted tetrazole, Carboxylic acid | N-acyl tetrazole | UV-B activated flow | researchgate.net |

Advanced and Green Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and rapid methods for the synthesis of 1,3,4-oxadiazole derivatives. These strategies offer significant advantages over traditional methods, such as reduced reaction times, higher yields, and milder reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.comnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods. wjarr.com For the synthesis of the 2,5-disubstituted 1,3,4-oxadiazole core of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine, a common approach involves the cyclization of an appropriate acylhydrazide with a carboxylic acid or its derivative under microwave irradiation. researchgate.net The key benefits of this method include shorter reaction times, cost-effectiveness, and often higher product yields. wjarr.com For instance, the reaction of an aromatic acid and hydrazine (B178648) hydrochloride in the presence of a dehydrating agent like phosphorus pentoxide can be efficiently carried out in a microwave oven. wjarr.com This approach is considered a green synthetic methodology due to its energy efficiency and reduced use of solvents. wjarr.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to good | Often excellent wjarr.com |

| Control over Reaction | Less precise | Precise temperature and pressure control nih.govjyoungpharm.org |

Polyphosphoric acid (PPA) is a widely used and powerful dehydrating agent in organic synthesis, particularly for cyclization reactions. ccsenet.orgresearchgate.net The PPA-mediated condensation route is a prominent and convenient method for synthesizing 1,3,4-oxadiazoles with high purity. preprints.org This method typically involves the reaction of a carboxylic acid with a hydrazide in the presence of PPA, which acts as both a catalyst and a solvent. researchgate.net The synthesis of a compound structurally similar to the target molecule, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been successfully achieved by reacting p-Toluic hydrazide and glycine in PPA. preprints.org The reaction mixture is heated to facilitate the condensation and subsequent cyclization to form the 1,3,4-oxadiazole ring. preprints.org This one-pot synthesis is advantageous due to its simplicity and the high purity of the resulting product. preprints.org

In recent years, photoredox catalysis has gained significant attention as a green and sustainable synthetic tool. acs.orgnih.gov A notable advancement is the development of catalyst-free, visible-light-promoted cyclization reactions for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov This method involves the reaction of aldehydes with hypervalent iodine(III) reagents under visible light irradiation, without the need for a metal catalyst. acs.orgnih.gov The reaction proceeds under mild conditions and provides access to a variety of 1,3,4-oxadiazole derivatives in excellent yields. acs.orgnih.gov Another approach involves the additive-free, photo-mediated oxidative cyclization of pyridinium acylhydrazones to form 2-pyridinium-5-phenyl-1,3,4-oxadiazoles. rsc.orgsemanticscholar.org This reaction is remarkable as it does not require any additives like bases, strong oxidants, or photocatalysts. rsc.orgsemanticscholar.org These methods represent an attractive and practical strategy for the synthesis of the 1,3,4-oxadiazole core, aligning with the principles of green chemistry.

Isocyanide-based multicomponent reactions (IMCRs) have proven to be highly effective for the synthesis of complex heterocyclic compounds in a single step. nih.gov These reactions offer high atom economy and efficiency. nih.gov One such approach for the synthesis of 1,3,4-oxadiazole derivatives is a one-pot, three-component reaction between an aromatic aldehyde, a carboxylic acid, and N-isocyaniminotriphenylphosphorane. This reaction proceeds smoothly at room temperature under mild conditions, yielding new disubstituted 1,3,4-oxadiazoles in good to excellent yields without the formation of side products. Another innovative method involves a Ugi-tetrazole/Huisgen sequence, which is a metal-free protocol for the multicomponent synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org This strategy is characterized by its operational simplicity and tolerance of a wide range of functional groups. nih.govacs.org

Synthesis of this compound Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. These analogs can be prepared by modifying the phenyl ring or the aminomethyl moiety.

A direct and effective method for introducing the aminomethyl moiety at the 2-position of the 1,3,4-oxadiazole ring is through the use of an amino acid as a starting material. preprints.org As demonstrated in the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, glycine can be reacted with a substituted benzoic acid hydrazide (in this case, p-Toluic hydrazide) in polyphosphoric acid. preprints.org In this reaction, the carboxylic acid and amino group of glycine directly participate in the formation of the oxadiazole ring, resulting in the desired aminomethyl-substituted product. preprints.org This approach can be adapted for the synthesis of this compound by using benzoyl hydrazide instead of p-Toluic hydrazide.

An alternative strategy involves a two-step process. First, a 2-chloromethyl-5-phenyl-1,3,4-oxadiazole intermediate can be synthesized. This can then be subjected to a nucleophilic substitution reaction with a suitable nitrogen source, such as ammonia (B1221849) or a protected amine, to introduce the aminomethyl group.

Table 2: Key Reagents for the Synthesis of the Aminomethyl Moiety

| Starting Material for Phenyl Moiety | Starting Material for Aminomethyl Moiety | Cyclization/Condensation Agent |

|---|---|---|

| Benzoyl hydrazide | Glycine | Polyphosphoric Acid (PPA) preprints.org |

| Benzoic acid | 2-Aminoacetohydrazide | Dehydrating agents (e.g., POCl₃) |

Derivatization at the Phenyl Ring

Modification of the phenyl ring of this compound offers a pathway to a diverse range of derivatives with potentially altered chemical and physical properties. The primary route for such derivatization is through electrophilic aromatic substitution, where the existing phenyl group is subjected to reactions that introduce new functional groups. The reactivity and regioselectivity of these substitutions are influenced by the electronic nature of the 2-(aminomethyl)-1,3,4-oxadiazol-5-yl substituent.

Research into the direct derivatization of the phenyl ring on the specific this compound scaffold is limited. However, studies on closely related 2,5-diphenyl-1,3,4-oxadiazole (B188118) provide valuable insights into the expected chemical behavior. One of the key transformations investigated is nitration, a classic example of electrophilic aromatic substitution.

A study on the nitration of 2,5-diphenyl-1,3,4-oxadiazole demonstrated that the phenyl rings can be functionalized under various conditions, leading to a mixture of nitrophenyl derivatives. The reaction conditions significantly influence the isomeric distribution of the products. For instance, nitration with nitric acid alone tends to favor the formation of para-substituted isomers, while the use of mixed acids (a combination of nitric and sulfuric acid) or nitronium tetrafluoroborate (B81430) predominantly yields meta-nitration products. researchgate.netrsc.org This suggests that the 1,3,4-oxadiazole ring acts as a deactivating group, directing incoming electrophiles to the meta position under strongly acidic conditions, while under less acidic conditions, the para product is favored.

The 2-(aminomethyl)-1,3,4-oxadiazol-5-yl group in the target compound is expected to have a similar deactivating and meta-directing effect on the phenyl ring during electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the heterocyclic 1,3,4-oxadiazole core.

Below is a data table summarizing the findings from the nitration of the model compound, 2,5-diphenyl-1,3,4-oxadiazole, which can be extrapolated to predict the behavior of this compound under similar conditions.

| Reaction | Starting Material | Reagents | Primary Product Type | Reference |

|---|---|---|---|---|

| Nitration | 2,5-diphenyl-1,3,4-oxadiazole | Nitric acid | p-Nitrophenyl derivatives | researchgate.netrsc.org |

| Nitration | 2,5-diphenyl-1,3,4-oxadiazole | Mixed acids (Nitric acid, Sulfuric acid) | m-Nitrophenyl derivatives | researchgate.netrsc.org |

| Nitration | 2,5-diphenyl-1,3,4-oxadiazole | Nitronium tetrafluoroborate | m-Nitrophenyl derivatives | researchgate.netrsc.org |

An alternative and more common approach to obtaining derivatives with a substituted phenyl ring is to start the synthesis with an already functionalized benzoic acid or a related precursor. This method provides better control over the position and nature of the substituent on the phenyl ring.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanamine Derivatives

Influence of Substituents on Biological Activity

The biological activity of derivatives of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine can be significantly altered by adding or modifying chemical groups (substituents) at various positions on the molecule.

Modifications to the phenyl ring of the this compound core have been a major focus of SAR studies. The nature, position, and number of substituents on this ring can dramatically influence the compound's biological effects.

For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized and evaluated for anti-inflammatory activity, the presence of a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group on the phenyl ring was found to be significant. researchgate.net The compound 2-(4-hydroxyphenyl)-5-(napthlene-1-yloxymethyl)- nih.govnih.govmdpi.comoxadiazole showed notable anti-inflammatory effects. researchgate.net Researchers have suggested that the high electronegativity of the hydroxyl group may contribute to this enhanced activity. researchgate.net

In the context of antifungal activity, studies have shown that the presence and position of substituents like methoxy groups and halogens on the phenyl ring can have varied effects. frontiersin.org However, no clear trend has been established, suggesting a complex relationship between these substitutions and antifungal potency. frontiersin.org For antitubercular activity, derivatives with a nitro substituent on the phenyl ring have demonstrated notable efficacy, with the para position being the most favorable. mdpi.com

The following table summarizes the observed effects of different phenyl ring substitutions on the biological activity of 1,3,4-oxadiazole derivatives:

| Substituent | Position | Observed Biological Activity |

| Hydroxyl (-OH) | para | Significant anti-inflammatory activity researchgate.net |

| Methoxy (-OCH3) | para | Significant anti-inflammatory activity researchgate.net |

| Nitro (-NO2) | para | Tuberculostatic activity mdpi.com |

| Halogens (e.g., -Cl, -F) | various | Varied impact on antifungal activity frontiersin.org |

The aminomethyl group is another critical site for modification to tune the biological activity of these compounds. The introduction of different substituents on the amino group can lead to significant changes in potency and selectivity.

For example, in a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles evaluated for anticonvulsant properties, the presence of an unsubstituted amino (-NH2) group at the 2-position of the oxadiazole ring resulted in the highest anticonvulsant effect. jchemrev.com This highlights the importance of the primary amine for this particular biological activity.

Further research into cholinesterase inhibition has shown that attaching long alkyl chains, such as a dodecyl group, to the amino function of 5-aryl-1,3,4-oxadiazol-2-amines can lead to moderate dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

The table below illustrates the impact of aminomethyl group variations on biological activity:

| Variation on Aminomethyl Group | Resulting Biological Activity |

| Unsubstituted (-NH2) | Highest anticonvulsant effect in a specific series jchemrev.com |

| N-dodecyl substitution | Moderate dual inhibition of AChE and BChE mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Researchers have successfully developed and validated QSAR models for 1,3,4-oxadiazole derivatives to predict their biological activities. For instance, a 3D-QSAR pharmacophore-based approach was used to identify potential anticancer agents targeting thymidine (B127349) phosphorylase. nih.govtandfonline.com A dataset of 76 analogues was used to develop and validate a pharmacophore model, which was then used for virtual screening of a large compound library. nih.govtandfonline.com

In another study, 3D-QSAR analysis was performed on 21 molecules of 1,3,4-oxadiazoles using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. researchgate.net The developed model showed good predictive ability with validation (q²) and cross-validation (pred_r²) values of 0.6969 and 0.6148, respectively. researchgate.net

The descriptors used in QSAR models provide valuable insights into the structural features that are important for biological activity. In the pharmacophore model for thymidine phosphorylase inhibitors, features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and ring aromatic (RA) were identified as key determinants of activity. nih.govtandfonline.com This suggests that interactions involving these features are crucial for the binding of the compounds to the enzyme's active site.

The interpretation of these descriptors can guide the rational design of new, more potent inhibitors by indicating which structural modifications are likely to enhance the desired biological effect.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.

For derivatives of this compound, pharmacophore models have been instrumental in discovering novel inhibitors for various therapeutic targets. As mentioned earlier, a 3D-QSAR pharmacophore model was successfully employed to screen for new thymidine phosphorylase inhibitors. nih.govtandfonline.com The best model, Hypo 2, consisted of one ring aromatic, one hydrogen bond acceptor, and one hydrogen bond donor feature. tandfonline.com This model was then used as a 3D query to search large chemical databases for compounds with a similar arrangement of these features, leading to the identification of several potential hits. nih.govtandfonline.com

These ligand-based approaches are particularly useful when the three-dimensional structure of the target protein is unknown. By focusing on the common structural features of known active compounds, it is possible to design new molecules with a high probability of being active.

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric features have been identified through the analysis of its derivatives and their biological activities.

The core structure, consisting of a phenyl ring linked to a 1,3,4-oxadiazole moiety, which in turn is connected to a methanamine group, presents several points for interaction with biological macromolecules. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is known to participate in hydrogen bonding interactions, which can significantly contribute to the pharmacological activity of the molecule.

A notable study on a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines as potential antitubercular agents has provided valuable insights into the SAR of this class of compounds. The study revealed that the nature of the substituent on the phenyl ring plays a significant role in the antimycobacterial activity.

| Compound | Substituent on Phenyl Ring | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Fa | -H | 3.125 |

| Fb | -Cl | 3.125 |

| Fc | -Br | 6.25 |

| Fd | -NO2 | 6.25 |

| Fe | -OH | 12.5 |

The data from this study indicates that the presence of an unsubstituted phenyl ring (Fa) or a chloro-substituted phenyl ring (Fb) at the 5-position of the oxadiazole ring results in the most potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. The introduction of bromo (Fc) or nitro (Fd) groups slightly decreases the activity (MIC of 6.25 µg/mL), while a hydroxyl group (Fe) leads to a further reduction in potency (MIC of 12.5 µg/mL).

These findings suggest that the key pharmacophoric features for the antitubercular activity of these derivatives include:

The 1,3,4-oxadiazole ring: This heterocyclic system is likely involved in crucial interactions with the biological target.

The substituent on the phenyl ring: The nature and position of this substituent can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. Electron-withdrawing groups, such as chloro, appear to be favorable for activity in this particular series.

The methanamine side chain: This part of the molecule can be modified to explore further interactions with the target protein. In the studied series, it is derivatized with a furanylidene moiety, which itself could be a key interaction point.

Molecular docking studies of these compounds against the Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) enzyme have suggested that the oxadiazole ring and the substituted phenyl group are involved in significant interactions within the inhibitor binding cavity.

Application in Virtual Screening and Lead Identification

The pharmacophoric features identified from SAR studies of this compound derivatives are instrumental in the application of computational techniques such as virtual screening for the discovery of new lead compounds. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Pharmacophore-based virtual screening is a common approach where a 3D pharmacophore model is generated based on the key features of known active compounds. This model is then used as a query to search for molecules in a database that match the defined pharmacophoric features. For the 1,3,4-oxadiazole scaffold, pharmacophore models often include features such as hydrogen bond acceptors (the oxygen and nitrogen atoms of the oxadiazole ring), hydrogen bond donors (the amine group), and hydrophobic/aromatic regions (the phenyl ring).

In the context of identifying novel antitubercular agents, a pharmacophore model for InhA inhibitors could be developed incorporating the essential features of the active N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine (B1209239) derivatives. Such a model would be a valuable tool for screening large compound libraries to identify new potential InhA inhibitors with diverse chemical scaffolds.

Structure-based virtual screening, which involves docking candidate molecules into the 3D structure of the target protein, is another powerful technique that has been applied to 1,3,4-oxadiazole derivatives. For instance, in the search for novel anticancer agents, virtual screening has been employed to identify 1,3,4-oxadiazole-containing compounds that can potentially inhibit targets such as the anti-apoptotic protein Bcl-2. In these studies, the 1,3,4-oxadiazole core serves as a central scaffold for arranging the necessary pharmacophoric groups to interact with the binding pocket of the target protein.

The general workflow for virtual screening and lead identification involving the this compound scaffold can be summarized as follows:

| Step | Description |

| 1. Target Identification | Selection of a biological target relevant to a specific disease. |

| 2. Pharmacophore Modeling or Docking Protocol Setup | Development of a pharmacophore model based on known active derivatives or preparation of the target protein structure for docking. |

| 3. Database Screening | Computational screening of large chemical databases against the pharmacophore model or by docking into the target's active site. |

| 4. Hit Filtering and Selection | Filtering the initial hits based on various criteria such as docking score, pharmacophore fit, and drug-likeness properties (e.g., Lipinski's rule of five). |

| 5. In Vitro Biological Evaluation | Experimental testing of the selected hits for their biological activity against the target. |

| 6. Lead Optimization | Chemical modification of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties. |

Through these computational and experimental approaches, the this compound scaffold continues to be a valuable template for the discovery and development of new therapeutic agents.

Biological Activities and Therapeutic Potential of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanamine Derivatives

Antimicrobial Activities

Derivatives of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine have emerged as a promising class of antimicrobial agents. The core structure of 1,3,4-oxadiazole (B1194373) is a key pharmacophore that contributes to a range of biological activities, including antibacterial, antifungal, and anti-tubercular effects. plos.orgresearchgate.net

Antibacterial Efficacy and Spectrum

The antibacterial properties of these derivatives have been evaluated against a wide array of both Gram-positive and Gram-negative bacteria.

Numerous studies have highlighted the potent activity of this compound derivatives against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-Resistant Staphylococcus aureus (MRSA).

One study reported the synthesis of a series of 2-amino-5-phenyl-1,3,4-oxadiazole dithiocarbamate (B8719985) derivatives that exhibited activity against Staphylococcus aureus and Bacillus subtilis. uobaghdad.edu.iq Another investigation into 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives identified compounds with promising activity against MRSA, with some showing potency comparable to vancomycin. researchgate.net

A series of N-(1,3,4-oxadiazol-2-yl)benzamide analogs have been identified as bacteriostatic agents against both methicillin- and vancomycin-resistant bacteria. mdpi.com Furthermore, certain 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives have demonstrated significant antibacterial activity. nih.gov Research has also shown that some 1,3,4-oxadiazole-based compounds can restrict the growth of Staphylococcus aureus through mechanisms independent of LtaS function. nih.govunime.it

The following table summarizes the antibacterial activity of selected this compound derivatives against Gram-positive bacteria.

| Derivative Type | Bacterial Strain | Activity | Reference |

| 2-amino-5-phenyl-1,3,4-oxadiazole dithiocarbamates | Staphylococcus aureus, Bacillus subtilis | Active | uobaghdad.edu.iq |

| 2-(thiazol-5-yl)-1,3,4-oxadiazole derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Promising activity, some equipotent to vancomycin | researchgate.net |

| N-(1,3,4-oxadiazol-2-yl)benzamide analogs | Methicillin- and vancomycin-resistant bacteria | Bacteriostatic | mdpi.com |

| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives | Gram-positive bacteria | Significant activity | nih.gov |

| 1,3,4-oxadiazole-based compounds | Staphylococcus aureus | Growth restriction independent of LtaS | nih.govunime.it |

While often more challenging to inhibit, derivatives of this compound have also shown activity against Gram-negative bacteria such as Pseudomonas aeruginosa.

A study on 2-amino-5-phenyl-1,3,4-oxadiazole derivatives demonstrated their activity against Pseudomonas aeruginosa. uobaghdad.edu.iq Another research effort synthesized 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, which showed good antibacterial activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. orientjchem.org Additionally, a study focused on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) reported antimicrobial activity against Escherichia coli. researchgate.net

The table below outlines the antibacterial activity of specific derivatives against Gram-negative bacteria.

| Derivative Type | Bacterial Strain | Activity | Reference |

| 2-amino-5-phenyl-1,3,4-oxadiazole derivatives | Pseudomonas aeruginosa | Active | uobaghdad.edu.iq |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli, Klebsiella pneumoniae | Good activity | orientjchem.org |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | Escherichia coli | Active | researchgate.net |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have demonstrated notable antifungal properties. The 1,3,4-oxadiazole scaffold has been recognized for its potential in developing new antifungal agents. nih.gov

Research has shown that 5-substituted 1,3,4-oxadiazole-2-thiols possess in vitro antifungal activity against various fungal strains, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org A study on 5-phenyl-1,3,4-oxadiazole-2-thiol also confirmed its antifungal activity against Candida albicans, Aspergillus niger, and Candida krusei. researchgate.net Furthermore, novel 1,3,4-oxadiazole derivatives have been synthesized and shown to be effective against Candida albicans. nih.gov

The antifungal activity of these derivatives is summarized in the table below.

| Derivative Type | Fungal Strain | Activity | Reference |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigatus | Active | asianpubs.org |

| 5-phenyl-1,3,4-oxadiazole-2-thiol | Candida albicans, Aspergillus niger, Candida krusei | Active | researchgate.net |

| Novel 1,3,4-oxadiazole derivatives | Candida albicans | Effective | nih.gov |

Anti-tubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. Derivatives of this compound have shown significant promise in this area.

A series of novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis (H37Rv strain), with results indicating excellent potential. nih.gov Another study focused on (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives, which also demonstrated anti-mycobacterial activity against M. tuberculosis. elsevierpure.com Furthermore, novel 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to exhibit significant minimum inhibitory concentration values against Mycobacterium tuberculosis H37Rv. connectjournals.com Research on 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives has identified them as highly potent anti-tubercular agents. plos.org

The table below details the anti-tubercular activity of these derivatives.

| Derivative Type | Mycobacterial Strain | Activity | Reference |

| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | Mycobacterium tuberculosis (H37Rv) | Excellent potential | nih.gov |

| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives | Mycobacterium tuberculosis | Active | elsevierpure.com |

| Novel 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives | Mycobacterium tuberculosis H37Rv | Significant MIC values | connectjournals.com |

| 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | Mycobacterium tuberculosis | Highly potent | plos.org |

Anticancer and Antitumor Activities

The 1,3,4-oxadiazole scaffold is a valuable structural motif in the design of novel anticancer agents. biointerfaceresearch.com Derivatives of this compound have been the subject of extensive research for their potential as chemotherapeutic agents.

A series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were synthesized and evaluated for their anticancer potential on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines, with promising results. mdpi.com Another study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues demonstrated their anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer. nih.gov The synthesis of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives has also yielded compounds with potent cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-453. nih.gov Furthermore, a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines showed anticancer activity with selectivity towards non-small cell lung cancer. semanticscholar.org

The following table summarizes the anticancer activities of these derivatives.

| Derivative Type | Cancer Cell Line(s) | Activity | Reference |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Promising anticancer potential | mdpi.com |

| N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues | Leukemia, melanoma, breast cancer | Active | nih.gov |

| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives | MCF-7, MDA-MB-453 (breast) | Potent cytotoxicity | nih.gov |

| N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines | HOP-92 (Non-Small Cell Lung Cancer) | Selective activity | semanticscholar.org |

Inhibition of Specific Cancer Cell Lines (e.g., A549, HT29, MCF-7)

Derivatives of the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Notably, their activity has been documented against lung carcinoma (A549), colon adenocarcinoma (HT29), and breast cancer (MCF-7) cells.

In a study involving new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, all synthesized compounds were found to reduce the cell viability of both HT-29 and MDA-MB-231 (a breast adenocarcinoma cell line) at a concentration of 10 μM after 24 hours of exposure. nih.gov One particular compound, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, showed promising effects, especially on the MDA-MB-231 cell line. nih.gov Another research effort synthesized 1,3,4-oxadiazole incorporated diphenylamine (B1679370) derivatives which revealed significant cytotoxicity against the HT29 cell line with IC50 values in the range of 1.3–2.0 μM. biointerfaceresearch.com

With respect to the A549 human lung cancer cell line, newly synthesized 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives exhibited excellent cytotoxic profiles. acs.org Specifically, compounds designated as 4f, 4i, 4k, and 4l showed IC50 values ranging from 1.59 to 7.48 μM, and compound 4h had an IC50 value of less than 0.14 μM. acs.org Some of these compounds showed cytotoxic activity two times higher than the standard drug, cisplatin. acs.org

The MCF-7 breast cancer cell line has also been a frequent target for evaluating the anticancer potential of these derivatives. A series of 2-hydroxy benzothiazole (B30560) incorporated 1,3,4-oxadiazoles showed variable cytotoxic effects against MCF-7 cells, with four compounds demonstrating potent cytotoxicity with IC50 values from 1.8 µM/mL to 4.5 µM/mL. ekb.eg Another study found that 5-aminophenyl-2-butylthio-1,3,4-oxadiazole exhibited the highest inhibitory effect against MCF-7 cancer cells with an IC50 value of 10.05 ± 1.08 µM, while being less toxic to normal cell lines. nih.gov

| Compound Type | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative (4h) | A549 (Lung) | <0.14 µM | acs.org |

| 1,3,4-Oxadiazole incorporated diphenylamine derivative | HT29 (Colon) | 1.3–2.0 µM | biointerfaceresearch.com |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | 1.8 ± 0.02 µM/mL | ekb.eg |

| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 (Breast) | 10.05 ± 1.08 µM | nih.gov |

Mechanisms of Antineoplastic Action (e.g., Tubulin Disruption, EGFR Inhibition)

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to various mechanisms of action, including the disruption of microtubule dynamics and the inhibition of key signaling proteins like the epidermal growth factor receptor (EGFR). mdpi.com

Tubulin Disruption: Several studies have identified 1,3,4-oxadiazole derivatives as potent inhibitors of tubulin polymerization. researchgate.net By interfering with the assembly of tubulin into microtubules, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. rsc.orgresearchgate.net For instance, a series of 2-anilinonicotinyl linked 1,3,4-oxadiazoles were shown to inhibit tubulin polymerization both in vitro and in vivo. rsc.orgresearchgate.net One compound from this series, designated 5m, was found to depolymerize microtubules, leading to cell cycle arrest and apoptotic cell death. rsc.org Mechanistic studies on another series of 1,3,4-oxadiazole-2-thione derivatives revealed a good inhibitory effect on cellular tubulin in hepatocellular carcinoma cells. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.gov Its overactivation is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.gov Certain 1,3,4-oxadiazole derivatives have been shown to inhibit EGFR. For example, bis-5-mercapto-1,3,4-oxadiazole derivatives have demonstrated significant activity against EGFR tyrosine kinase. nih.govmdpi.com Similarly, new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole have been tested for their binding to EGFR, confirming a mode of action analogous to the tyrosine kinase inhibitor erlotinib. nih.govmdpi.com A compound containing both 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) moieties displayed a potent anticancer effect by inhibiting EGFR. biointerfaceresearch.com

Apoptosis Induction and Cell Cycle Arrest

A common outcome of the antineoplastic action of 1,3,4-oxadiazole derivatives is the induction of programmed cell death, or apoptosis, and the halting of the cell cycle.

Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, treatment of MCF-7 cells with 5-aminophenyl-2-butylthio-1,3,4-oxadiazole led to the activation of the apoptotic protein Caspase-3 and a decrease in the expression of the anti-apoptotic protein BCL-2. nih.gov In another study, a novel 1,3,4-oxadiazole compound was found to induce apoptosis in hepatocellular carcinoma cells by inhibiting the NF-κB signaling pathway, which was confirmed by the cleavage of PARP and caspase-3. frontiersin.org Flow cytometry analysis has been used to confirm that these derivatives cause cell death through apoptosis at a high rate. nih.govacs.org For instance, certain active compounds induced apoptosis-induced cell death in the range of 16.10–21.54% in A549 cells. acs.org

In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, primarily at the G0/G1 or G2/M phases. The disruption of tubulin polymerization by these compounds often leads to arrest at the G2/M phase. rsc.org Flow-cytometry analysis of MCF-7 cells treated with a 1,3,4-oxadiazole derivative showed that the cells were arrested in the G0/G1 phase of the cell cycle. nih.gov

Anti-inflammatory and Analgesic Properties

The 1,3,4-oxadiazole nucleus is a constituent of various compounds that have demonstrated significant anti-inflammatory and analgesic activities. nih.govrroij.comnih.gov Numerous synthesized derivatives have shown promising results in preclinical models, often comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs). rroij.com

Several studies have reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives with notable anti-inflammatory and analgesic effects. rroij.com For instance, a series of these compounds exhibited higher anti-inflammatory and analgesic activity than ibuprofen (B1674241) in certain tests. rroij.com Another study highlighted that replacing the carboxylic group in conventional NSAIDs with a 1,3,4-oxadiazole ring can retain or even increase anti-inflammatory activity while potentially reducing ulcerogenic side effects. mdpi.com The anti-inflammatory activity of some derivatives has been found to be superior to that of celecoxib (B62257) in a carrageenan-induced rat paw edema assay. rsc.org

The analgesic properties of these compounds have also been well-documented. nih.govijpsjournal.com In one study, a derivative was found to be more potent in its analgesic activity than diclofenac (B195802) sodium. nih.gov Another series of compounds showed analgesic activity ranging from approximately 44% to 71%, compared to acetylsalicylic acid's 63.2%. mdpi.com

Modulation of Inflammatory Pathways (e.g., COX-2 Inhibition)

A key mechanism underlying the anti-inflammatory effects of many 1,3,4-oxadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. mdpi.com

Several series of 2,5-diaryl-1,3,4-oxadiazoles have been synthesized and evaluated as potential selective COX-2 inhibitors. rsc.orgresearchgate.net In one such study, several compounds were identified as potent and selective inhibitors of COX-2 with IC50 values in the sub-micromolar range and high selectivity indices. rsc.org Molecular docking studies have supported these findings, suggesting that moieties like methylsulfonyl lead to more selective inhibition of COX-2. rsc.org Another investigation into novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives also identified a potent and selective COX-2 inhibitor with an IC50 of 0.04 μM and a selectivity index of 337.5, comparable to celecoxib. nih.gov Furthermore, some indole-oxadiazole derivatives have also demonstrated COX-2 selectivity. nih.gov

| Compound Type | Reported Activity (IC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 2,5-diaryl-1,3,4-oxadiazoles | 0.48–0.89 µM | 67.96–132.83 | rsc.org |

| 1,2,4-triazole derivative with 1,3,4-oxadiazole base | 0.04 µM | 337.5 | nih.gov |

| Indole-oxadiazole derivative (38c) | Not specified | 2.19 | nih.gov |

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The 1,3,4-oxadiazole scaffold is present in several compounds with proven antiviral properties. mdpi.com The most notable among these is the commercially available drug Raltegravir, an HIV integrase inhibitor. mdpi.comchula.ac.th This has spurred further research into 1,3,4-oxadiazole derivatives as potential antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.govmui.ac.irznaturforsch.comresearchgate.net

A number of studies have reported the synthesis and evaluation of new 1,3,4-oxadiazole derivatives for their anti-HIV activity. nih.govznaturforsch.comresearchgate.net Some of these compounds have shown moderate to high antiviral activity against HIV-1. nih.govznaturforsch.comresearchgate.net For instance, newly synthesized hydrazide and imidrazone derivatives containing the 1,3,4-oxadiazole ring were evaluated for their HIV inhibitory activity as reverse transcriptase inhibitors, with one compound showing an IC50 value of 1.44 μM. longdom.org Docking studies have suggested that some of these derivatives could act as triple inhibitors of key HIV enzymes: protease, reverse transcriptase, and integrase. mui.ac.ir

Anticonvulsant and Neurological Applications

In addition to the aforementioned activities, 1,3,4-oxadiazole derivatives have been investigated for their potential in treating neurological disorders, including epilepsy, and for their neuroprotective effects. nih.gov

Furthermore, recent studies have highlighted the neuroprotective potential of novel substituted 1,3,4-oxadiazole derivatives. nih.gov In a model of 6-hydroxydopamine-induced oxidative stress, certain 1,3,4-oxadiazole derivatives demonstrated a statistically significant neuroprotective effect by preserving synaptosomal viability and the levels of reduced glutathione. nih.gov This suggests that these compounds may have therapeutic applications in neurodegenerative disorders. Another study on a synthetic polyphenolic 1,3,4-oxadiazole compound showed that it attenuated ischemic stroke-induced neuroinflammation and neurodegeneration. nih.gov

Targeting Neurological Disorders

Derivatives of this compound have emerged as promising candidates for the treatment of complex neurological disorders. Their therapeutic potential stems from their ability to modulate the activity of key enzymes and signaling pathways implicated in the pathophysiology of these conditions.

One notable area of research involves the inhibition of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway. Dysregulation of Wnt signaling has been linked to various diseases, including Alzheimer's. A crystallographic x-ray fragment screen identified a 1,2,3-triazole as a starting point for the structure-based design of Notum inhibitors. Optimization of this initial hit led to the development of 5-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives. One preferred example from this series demonstrated properties consistent with drug-like chemical space and was shown to restore Wnt signaling in a cell-based reporter gene assay in the presence of Notum. Furthermore, pharmacokinetic studies in mice revealed good plasma exposure and partial penetration of the blood-brain barrier following oral administration, highlighting its potential as a chemical tool for exploring the role of Notum-mediated regulation of Wnt signaling.

Another critical approach in targeting neurological disorders involves the inhibition of monoamine oxidases (MAO) and cholinesterases (ChE). Monoamine oxidase and cholinesterase enzymes are crucial targets for the management of several neurological conditions, including depression, Parkinson's disease, and Alzheimer's disease. In this context, novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated as inhibitors of MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Several of these compounds have displayed promising inhibitory effects against these enzymes in the lower micromolar range. Notably, some derivatives have been identified as multi-target inhibitors, simultaneously targeting MAO-A/B and AChE. The binding interactions of these inhibitors with the respective enzymes have been further elucidated through molecular docking studies, providing a rationale for their observed activity. For instance, a series of N-phenyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives showed promising inhibition against MAO-A, MAO-B, and AChE, with some compounds acting as multi-target inhibitors.

Furthermore, specific 1,3,4-oxadiazole derivatives have been designed as selective inhibitors of MAO-B. One such compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, demonstrated notable and isoform-specific inhibition of human MAO-B with an IC50 value of 0.036 μM. This discovery paves the way for the development of potent and selective MAO-B inhibitors for the potential treatment of neurodegenerative disorders like Parkinson's disease.

The table below summarizes the inhibitory activities of selected this compound derivatives against key neurological targets.

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity |

| 4m | MAO-A | 0.11 | ~25-fold over MAO-B and AChE |

| 4d | MAO-A/B, AChE | Multi-target | - |

| 4e | MAO-A/B, AChE | Multi-target | - |

| 4g | MAO-A/B, AChE | Multi-target | - |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 | High |

Anti-diabetic and α-Glucosidase Inhibitory Activity

A key strategy in the management of type II diabetes mellitus is the control of postprandial hyperglycemia. This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract, which delays glucose absorption. Derivatives of this compound have been extensively investigated for their potential in this area.

Numerous studies have reported the synthesis of novel 1,3,4-oxadiazole derivatives and their evaluation as inhibitors of α-glucosidase and α-amylase. For example, a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized and found to be promising inhibitors of α-glucosidase, with several compounds exhibiting IC50 values in the micromolar range. mdpi.com Molecular modeling studies have further supported these findings, providing insights into the binding interactions of these compounds with the active site of the enzyme. mdpi.com

In another study, novel oxadiazole derivatives were synthesized and showed potent inhibitory activity against both α-amylase and α-glucosidase. nih.gov Molecular docking studies revealed that these compounds could be accommodated in the protein pockets of both enzymes, suggesting a molecular basis for their inhibitory action. nih.gov Furthermore, some of these derivatives showed negligible cytotoxic effects against normal cell lines, indicating a favorable safety profile. nih.gov

The antidiabetic potential of these compounds is not limited to enzyme inhibition. Some 1,3,4-oxadiazole derivatives have been shown to exert their effects by preventing oxidative stress, a known contributor to diabetic complications. nih.gov It has been suggested that the association between 1,3,4-oxadiazole derivatives and the nuclear factor E2-related factor 2 (Nrf2) pathway enhances antioxidant enzyme activity, which in turn suppresses free radical levels and promotes insulin (B600854) production. nih.gov

The table below presents the α-glucosidase inhibitory activity of selected this compound derivatives.

| Compound ID | α-Glucosidase IC50 (µM) |

| 6a | 81.72 ± 1.18 |

| 6c | 52.73 ± 1.16 |

| 6d | 62.62 ± 1.15 |

| 6e | 56.34 ± 1.17 |

| 6g | 86.35 ± 1.17 |

| 6i | 52.63 ± 1.16 |

Enzyme Inhibition (General)

The 1,3,4-oxadiazole nucleus is a versatile scaffold for the design of various enzyme inhibitors. As discussed in the preceding sections, derivatives of this compound have demonstrated significant inhibitory activity against a range of enzymes implicated in different disease states.

In the context of neurological disorders, these compounds have been shown to effectively inhibit key enzymes such as monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, certain N-phenyl-5-aryl-1,3,4-oxadiazol-2-amine derivatives have exhibited potent, multi-target inhibition of these enzymes. nih.gov Furthermore, highly selective inhibitors have been developed, such as a derivative that specifically targets MAO-B with high potency.

In the realm of metabolic disorders, particularly type II diabetes, these derivatives have proven to be effective inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov This inhibition helps to manage postprandial hyperglycemia. nih.gov

Beyond these specific examples, the 1,3,4-oxadiazole core has been incorporated into inhibitors of other enzymes as well. For example, derivatives have been synthesized and evaluated for their inhibitory activity against thymidine (B127349) phosphorylase, an enzyme implicated in cancer. longdom.org Additionally, some derivatives have shown inhibitory effects on histone deacetylase (HDAC), another important target in cancer therapy. longdom.org The compound 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propenamide was identified as a prominent derivative with a significant inhibitory effect against the growth of breast cancer cell lines. longdom.org

The diverse enzyme inhibitory activities of this compound derivatives are summarized in the table below.

| Enzyme Class | Specific Enzyme(s) Inhibited | Therapeutic Area |

| Oxidoreductases | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | Neurological Disorders |

| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), α-Glucosidase, α-Amylase, Notum carboxylesterase, Histone Deacetylase (HDAC) | Neurological Disorders, Diabetes, Cancer |

| Transferases | Thymidine Phosphorylase | Cancer |

Immunosuppressive Activity

Recent research has highlighted the potential of 1,3,4-oxadiazole derivatives as a novel class of immunosuppressive agents. A series of these compounds were designed, synthesized, and evaluated for their ability to suppress immune responses. nih.gov

The majority of the synthesized compounds demonstrated potent immunosuppressive activity with low toxicity. nih.gov A subset of these derivatives showed particularly strong biological activity against lymph node cells. nih.gov Further investigation into the mechanism of action of one of the most potent compounds revealed that it induces apoptosis (programmed cell death) in cells by inhibiting the PI3K/AKT signaling pathway. nih.gov Molecular docking studies supported this finding by showing that the compound could fit into the binding site of PI3Kγ. nih.gov

In a related study, another series of 1,3,4-oxadiazole derivatives, derived from 4-methoxysalicylic acid or 4-methylsalicylic acid, were synthesized and tested for their immunosuppressive potential. longdom.org One compound, in particular, displayed the most potent biological activity against lymph node cells and significant inhibition of PI3Kγ. longdom.org The immunosuppressive effect of this compound was also found to be mediated through the induction of apoptosis in activated lymph node cells in a dose-dependent manner. longdom.org

These findings suggest that this compound derivatives represent a promising avenue for the development of new immunosuppressive drugs with a potentially novel mechanism of action.

The table below shows the immunosuppressive activity of a representative 1,3,4-oxadiazole derivative.

| Compound ID | Target | Activity | Mechanism of Action |

| 6z | Lymph node cells, PI3Kγ | Inhibition = 38.76% (lymph node cells), IC50 = 0.31 µM (PI3Kγ) | Induction of apoptosis |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound derivatives has been a subject of considerable research interest. preprints.orgnih.govnih.govresearchgate.net

Several studies have reported the synthesis of novel 1,3,4-oxadiazole derivatives and their evaluation for antioxidant activity using various in vitro assays. preprints.orgnih.govresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly employed method to assess the free radical scavenging capacity of these compounds. researchgate.net

In one study, a series of 1,3,4-oxadiazole derivatives containing phenolic acid moieties were synthesized. researchgate.net The most potent of these compounds exhibited superior DPPH scavenging activity compared to their precursor molecules, suggesting that the 1,3,4-oxadiazole ring contributes to the resonance stabilization of the resulting phenoxyl radical. researchgate.net Further evaluation of the most active compounds revealed pronounced ABTS radical scavenging capacity, moderate to good hydrogen peroxide scavenging properties, and strong ferric ion reducing capacity. researchgate.net These compounds also demonstrated protective effects against hydrogen peroxide-induced oxidative stress in normal lung fibroblasts. researchgate.net

Another study focused on quinazoline-4-one and oxazine-4-one derivatives incorporating the 1,3,4-oxadiazole scaffold. nih.gov Several of these synthesized compounds showed significant antioxidant activity against DPPH radicals, with some even outperforming the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

The antioxidant properties of these derivatives underscore their therapeutic potential for diseases mediated by oxidative stress. nih.gov

The table below summarizes the antioxidant activity of selected 1,3,4-oxadiazole derivatives.

| Compound Series | Antioxidant Assay | Notable Findings |

| Phenolic 1,3,4-oxadiazoles | DPPH, ABTS, H2O2 scavenging, Ferric reducing power | Pronounced radical scavenging and protective effects against oxidative stress. researchgate.net |

| Quinazoline-4-one and Oxazine-4-one derivatives | DPPH scavenging | Some compounds more effective than BHT. nih.gov |

| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | DPPH scavenging | Moderately active. nih.gov |

Cardiovascular Activity

The therapeutic potential of 1,3,4-oxadiazole derivatives extends to the cardiovascular system. preprints.org Certain compounds within this class have been investigated for their effects on blood pressure and heart rate. preprints.org

A review of the pharmacological activities of 1,3,4-oxadiazole derivatives indicates that some of these compounds have demonstrated notable cardiovascular effects. preprints.org Specifically, out of a series of seventeen synthesized compounds, eight exhibited good hypotensive and bradycardiac responses. preprints.org One particular compound showed activity that was superior to the reference drug clonidine. preprints.org

Furthermore, another series of derivatives, specifically (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) derivatives, have been found to possess considerable antihypertensive activity. preprints.org

These findings suggest that the 1,3,4-oxadiazole scaffold can be a valuable template for the design and development of novel cardiovascular agents. However, it is important to note that this is an area that requires more extensive research to fully elucidate the structure-activity relationships and the precise mechanisms of action of these compounds on the cardiovascular system.

CGRP Receptor Antagonism

Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. Antagonism of the CGRP receptor has emerged as a major therapeutic strategy for the treatment of this debilitating neurological condition.

A novel series of aryl-oxadiazole derivatives have been designed as CGRP receptor antagonists based on a pharmacophore model derived from previously reported antagonists. The initial lead compound was optimized through modifications of the central core and the introduction of suitable substituents on the terminal aryl group. This optimization led to the identification of potent CGRP receptor antagonists.

The development of small molecule CGRP receptor antagonists, often referred to as "gepants," represents a significant advancement in migraine therapy. These agents offer a targeted approach to treatment with a potentially more favorable side-effect profile compared to older, non-selective migraine medications. The exploration of the 1,3,4-oxadiazole scaffold in this context underscores its versatility and importance in the discovery of new therapeutic agents for neurological disorders.

Other Reported Biological Activities

Derivatives of the this compound scaffold have been the subject of extensive research, revealing a broad spectrum of pharmacological activities beyond a single therapeutic area. The versatility of the 1,3,4-oxadiazole ring, combined with the structural diversity achievable through substitutions on the phenyl ring and the methanamine group, has led to the discovery of compounds with significant antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antidepressant properties. This section details the research findings associated with these other reported biological activities.

The search for novel antimicrobial agents is a critical area of pharmaceutical research, and derivatives of this compound have shown promise in this regard. Researchers have synthesized various series of these compounds and evaluated their efficacy against a range of pathogenic bacteria and fungi.

One area of investigation involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives. For instance, compounds incorporating a naphthofuran moiety have been tested for their antibacterial and antioxidant activities. Certain derivatives from this class demonstrated antibacterial effects comparable to the standard drug ciprofloxacin (B1669076) against Pseudomonas aeruginosa and Bacillus subtilis. nih.gov Another study focused on 5-phenyl-1,3,4-oxadiazole-2-thiol substituted with N-hydroxyethyl quaternary ammonium (B1175870) salts, where the length of the carbon chain was found to be crucial for activity. Derivatives with a dodecyl alkyl chain were identified as the most active. nih.gov

Furthermore, 2-amino-5-phenyl-1,3,4-oxadiazole derivatives have been synthesized and assessed for their antimicrobial properties. These compounds exhibited activity against Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. uobaghdad.edu.iq The introduction of different substituents on the phenyl ring has been shown to modulate the antimicrobial spectrum and potency. For example, the presence of electronegative groups like chloro or nitro moieties on the phenyl ring can enhance antimicrobial effects. nih.gov

| Compound Derivative | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazoles with a naphthofuran moiety | P. aeruginosa, B. subtilis, S. typhi, E. coli | Showed antibacterial effect comparable to ciprofloxacin against P. aeruginosa and B. subtilis. | nih.gov |

| 5-phenyl-1,3,4-oxadiazole-2-thiol substituted N-hydroxyethyl quaternary ammonium salts | Various bacteria | Derivatives with a dodecyl alkyl chain were the most active. | nih.gov |

| 2-amino-5-phenyl-1,3,4-oxadiazole derivatives | S. aureus, B. subtilis, P. aeruginosa | Exhibited antibacterial and antifungal activities. | uobaghdad.edu.iq |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Compounds with 4-phenyl methyl, 3-phenyl methyl, and 5-naphthalene moieties showed promising activity with MIC values of 62 µg/mL. | auctoresonline.org |

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects remains a priority. Several studies have highlighted the potential of this compound derivatives as anticonvulsant agents.

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. A number of the tested compounds demonstrated significant anticonvulsant activity, with some being comparable to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303). ijpsdronline.com In another study, novel 1-[5-(4-methoxy-phenyl)- bdpsjournal.orgnih.govresearchgate.netoxadiazol-2-yl]-piperazine derivatives were synthesized and screened for their anticonvulsant activity against the MES model. Several of these compounds were identified as being highly potent. nih.gov

Research has also explored the synthesis of 2-(substituted phenyl)amino-5-(4-pyridyl)-4H-1,3,4-oxadiazole derivatives. Compounds bearing electron-withdrawing substituents, such as a 4-chlorophenyl group, demonstrated excellent anticonvulsant activity. ptfarm.pl Furthermore, a series of 1,3,4-oxadiazole derivatives were designed to bind to the GABA-A receptor. One particular compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, showed potent anticonvulsant activity in both MES (ED50 = 8.9 mg/kg) and scPTZ (ED50 = 10.2 mg/kg) tests, surpassing the activity of carbamazepine and ethosuximide. nih.gov

| Compound Derivative | Test Model | Key Findings | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazoles | MES, scPTZ | Several compounds showed potent anticonvulsant activity comparable to phenytoin and carbamazepine. | ijpsdronline.com |

| 1-[5-(4-methoxy-phenyl)- bdpsjournal.orgnih.govresearchgate.netoxadiazol-2-yl]-piperazine derivatives | MES | Four compounds in the series were found to be most potent. | nih.gov |

| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Electroconvulsometer | Showed excellent anticonvulsant activity. | ptfarm.pl |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | MES, scPTZ | Exhibited superior anticonvulsant activity (ED50 = 8.9 mg/kg in MES; 10.2 mg/kg in scPTZ) compared to standard drugs. | nih.gov |

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use can be associated with gastrointestinal side effects. The development of new anti-inflammatory and analgesic agents with better safety profiles is an ongoing effort. Derivatives of this compound have emerged as a promising class of compounds in this area.

One study involved the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives and their evaluation in rodent models. The derivative 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited more potent anti-inflammatory effects than other derivatives in the series. nih.gov Another investigation synthesized a series of five-membered heterocyclic rings, including 1,3,4-oxadiazoles, and tested their anti-inflammatory activity using the rat-paw edema model. The compounds [3-Chloro-N-[5-(3-Chloro-phenyl)- bdpsjournal.orgnih.govresearchgate.netoxadiazole-2yl]benzamide and [4-Nitro-N-[5-(4-Nitro-phenyl)- bdpsjournal.orgnih.govresearchgate.netoxadiazole-2yl]benzamide showed a good response. nih.gov

In terms of analgesic activity, the derivative 4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}pyridine was found to be more potent than other synthesized compounds in a particular study. nih.gov Additionally, Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles have been synthesized and evaluated. The derivative (E)-3-(5-(4-(4-methoxybenzylideneamino)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one demonstrated more potent analgesic activity, while (Z)-3-(5-(2-(2-hydroxybenzylideneamino)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylquinazolin-4(3H)-one showed more potent anti-inflammatory activity compared to other derivatives in the study. researchgate.net